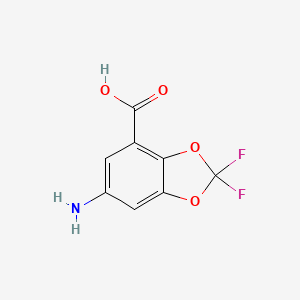![molecular formula C18H14N6S B13582281 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13582281.png)
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that combines several bioactive moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The imidazo[1,2-a]pyridine and triazoloquinazoline scaffolds are known for their diverse biological activities, making this compound a promising candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with triazoloquinazoline precursors under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane, acetonitrile, and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms
Biology: Investigated for its potential as a bioactive molecule in various biological assays
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their antimicrobial and anticancer properties
Triazoloquinazoline derivatives: Studied for their anti-inflammatory and antiviral activities
Uniqueness
5-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is unique due to its combination of multiple bioactive scaffolds, which may result in synergistic effects and enhanced biological activity. This makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C18H14N6S |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N6S/c1-12-19-17-14-6-2-3-7-15(14)21-18(24(17)22-12)25-11-13-10-23-9-5-4-8-16(23)20-13/h2-10H,11H2,1H3 |
InChI-Schlüssel |
MMXXQLPIJCZTPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CN5C=CC=CC5=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
![3-[2-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B13582220.png)


![n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B13582237.png)


![4,4-Dimethyl-1-oxaspiro[2.4]heptane](/img/structure/B13582268.png)




